2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide is a compound with a molecular formula of C8H12N4O2S and a molecular weight of 228.27 g/mol . This compound is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 . The compound has been studied for its various biological activities, including antiviral, antibacterial, and antifungal properties .
Preparation Methods
The synthesis of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide involves several steps. One common method includes the reaction of 6-amino-4-oxo-1H-pyrimidine-2-thiol with N,N-dimethylacetamide in the presence of a coupling agent such as diethylphosphorocyanidate (DEPC) . The reaction is typically carried out under mild conditions, and the product is purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound inhibits the activity of enzymes such as dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts the replication of viral and bacterial DNA, leading to the inhibition of their growth .
Comparison with Similar Compounds
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide is structurally similar to other pyrimidine derivatives, such as:
Methotrexate: A well-known anticancer drug that also inhibits DHFR.
Pemetrexed: Another anticancer agent with a similar mechanism of action.
Trimethoprim: An antibiotic that targets bacterial DHFR.
What sets this compound apart is its unique combination of antiviral, antibacterial, and antifungal activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-12(2)7(14)4-15-8-10-5(9)3-6(13)11-8/h3H,4H2,1-2H3,(H3,9,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUIKDWCPCMPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)CSC1=NC(=O)C=C(N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.